

# Spectroscopic Analysis of 2-Cyano-3-methylpyridine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 2-Cyano-3-methylpyridine

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for **2-Cyano-3-methylpyridine** (also known as 3-methylpyridine-2-carbonitrile). Intended for researchers, scientists, and professionals in drug development, this document details experimental protocols and presents a summary of expected spectroscopic data to aid in the identification and characterization of this compound.

## Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of **2-Cyano-3-methylpyridine** relies heavily on  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy. While full spectral datasets are available in specialized databases, this guide provides a summary of the expected chemical shifts and coupling constants based on the analysis of related pyridine derivatives and publicly available information. The definitive spectral data for **2-Cyano-3-methylpyridine** can be accessed through SpectraBase® and is cataloged under the PubChem Compound ID (CID) 819928.<sup>[1]</sup> The  $^1\text{H}$  NMR spectrum is provided by Sigma-Aldrich Co. LLC, and the  $^{13}\text{C}$  NMR spectrum is available from the University of Vienna.

[1]

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **2-Cyano-3-methylpyridine**

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.70 - 7.80	dd	$J(\text{H4}, \text{H5}) \approx 7-8$ , $J(\text{H4}, \text{H6}) \approx 1-2$
H-5	7.40 - 7.50	t	$J(\text{H5}, \text{H4}) \approx 7-8$ , $J(\text{H5}, \text{H6}) \approx 7-8$
H-6	8.50 - 8.60	dd	$J(\text{H6}, \text{H5}) \approx 7-8$ , $J(\text{H6}, \text{H4}) \approx 1-2$
CH <sub>3</sub>	2.50 - 2.60	s	-

Note: Predicted values are based on the analysis of similar pyridine structures. Actual values should be confirmed by consulting the referenced spectral databases.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **2-Cyano-3-methylpyridine**

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	130 - 135
C-3	138 - 142
C-4	135 - 140
C-5	123 - 128
C-6	150 - 155
CN	115 - 120
CH <sub>3</sub>	18 - 22

Note: Predicted values are based on the analysis of similar pyridine structures. Actual values should be confirmed by consulting the referenced spectral databases.

## Experimental Protocols for NMR Spectroscopy

The following provides a detailed methodology for acquiring high-quality NMR spectra of **2-Cyano-3-methylpyridine**, suitable for structural confirmation and purity assessment.

## Sample Preparation

- **Sample Purity:** Ensure the sample of **2-Cyano-3-methylpyridine** is of high purity ( $\geq 98\%$ ) to avoid interference from impurities in the NMR spectrum.
- **Solvent Selection:** Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d ( $\text{CDCl}_3$ ) or Dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ) are common choices for pyridine derivatives. The solvent should be free of residual water and other protonated impurities.
- **Concentration:** Prepare a solution with a concentration of 5-10 mg of **2-Cyano-3-methylpyridine** in 0.5-0.7 mL of the chosen deuterated solvent.
- **NMR Tube:** Use a clean, dry, high-precision 5 mm NMR tube.
- **Internal Standard:** For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).

## NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For  $^1\text{H}$  NMR:

- **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- **Number of Scans:** 16 to 64 scans, depending on the sample concentration.
- **Relaxation Delay (d1):** 1-2 seconds.
- **Acquisition Time (aq):** 3-4 seconds.
- **Spectral Width (sw):** 10-12 ppm.

- Temperature: 298 K (25 °C).

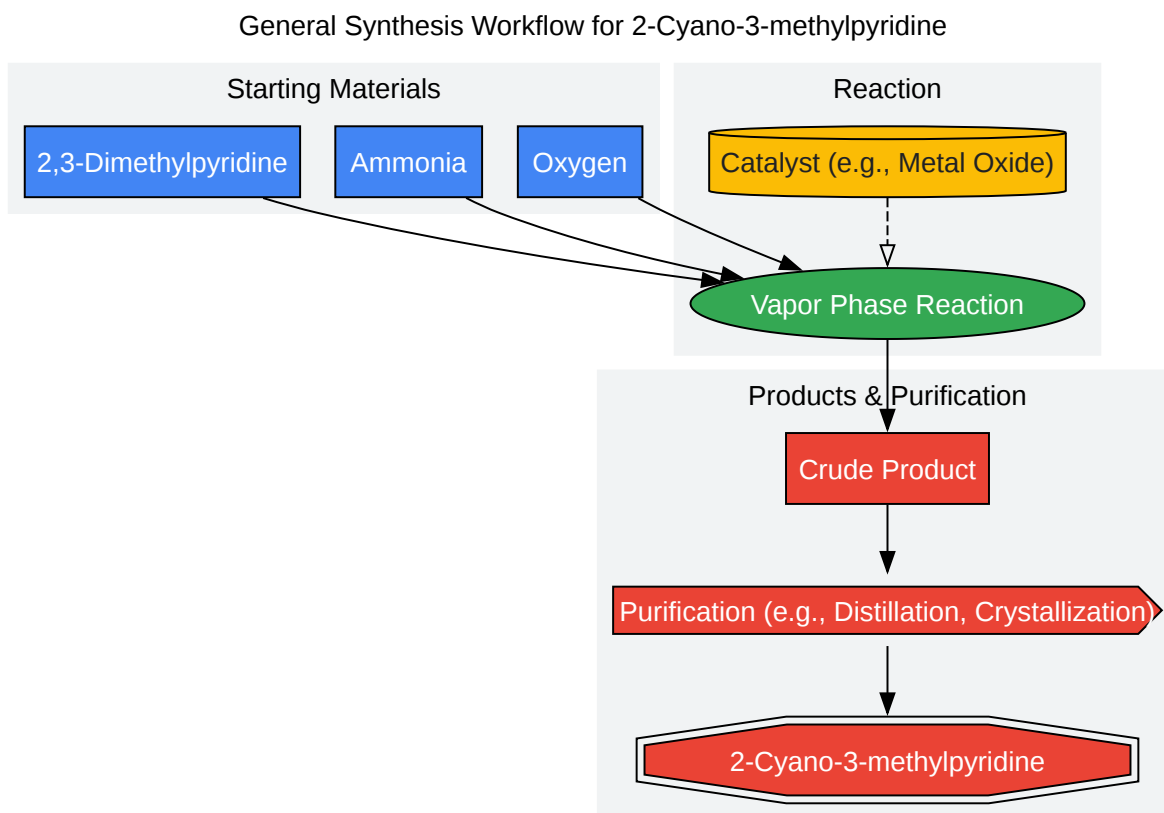
For  $^{13}\text{C}$  NMR:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Number of Scans: 1024 to 4096 scans, as  $^{13}\text{C}$  has a low natural abundance.
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width (sw): 200-250 ppm.
- Temperature: 298 K (25 °C).

## Workflow and Pathway Visualizations

### General Synthesis Workflow

A common synthetic route to **2-Cyano-3-methylpyridine** involves the ammoxidation of 2,3-dimethylpyridine. The following diagram illustrates the logical flow of this process.

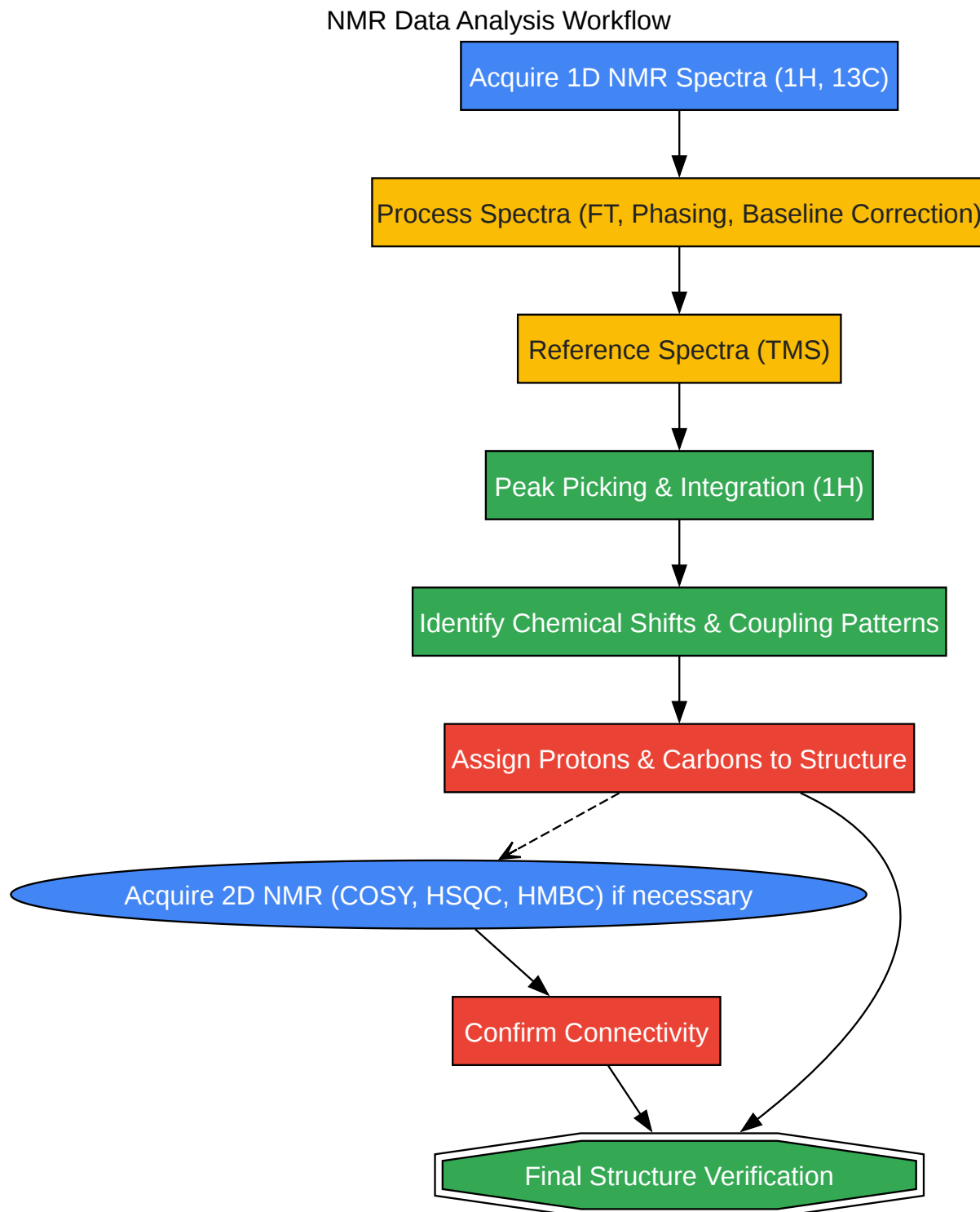


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Caption: A flowchart illustrating the general synthetic pathway for **2-Cyano-3-methylpyridine**.

## NMR Data Analysis Workflow

The process of analyzing the acquired NMR data to confirm the structure of **2-Cyano-3-methylpyridine** follows a logical sequence.



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Caption: A flowchart outlining the steps for analyzing NMR data of **2-Cyano-3-methylpyridine**.

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## References

- 1. 3-Methylpyridine-2-carbonitrile | C<sub>7</sub>H<sub>6</sub>N<sub>2</sub> | CID 819928 - PubChem [pubchem.ncbi.nlm.nih.gov]
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